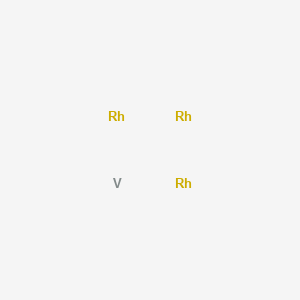
Rhodium--vanadium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium–vanadium (3/1) is an intermetallic compound composed of rhodium and vanadium in a 3:1 atomic ratio This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hardness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhodium–vanadium (3/1) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of rhodium and vanadium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C to ensure complete interdiffusion of the metals.
Industrial Production Methods
In industrial settings, the production of rhodium–vanadium (3/1) often involves the use of high-purity rhodium and vanadium precursors. The metals are melted together in an induction furnace under a controlled atmosphere to prevent oxidation. The molten alloy is then cooled and solidified to form the desired intermetallic compound.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium–vanadium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Rhodium–vanadium (3/1) can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms a surface oxide layer that can protect the underlying material from further corrosion.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures. These reactions are often used to remove surface oxides and restore the metallic state of the compound.
Substitution: Substitution reactions involve the replacement of one metal atom with another. For example, rhodium atoms in the compound can be partially substituted with other transition metals to modify its properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce metal oxides, while reduction reactions yield the pure metallic form of the compound.
Aplicaciones Científicas De Investigación
Rhodium–vanadium (3/1) has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its high catalytic activity and stability make it an attractive choice for industrial processes.
Materials Science: Rhodium–vanadium (3/1) is studied for its potential use in advanced materials, such as high-temperature alloys and coatings. Its excellent thermal stability and hardness make it suitable for applications in harsh environments.
Electronics: The compound’s unique electronic properties are being explored for use in electronic devices, including sensors and transistors. Its high conductivity and stability make it a promising material for next-generation electronics.
Mecanismo De Acción
The mechanism by which rhodium–vanadium (3/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s catalytic activity is attributed to the presence of active sites on its surface, which facilitate the adsorption and activation of reactant molecules. These active sites are typically associated with the rhodium atoms, which have a high affinity for various chemical species.
In biological systems, rhodium–vanadium (3/1) can interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can modulate the activity of enzymes and other biological targets, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Rhodium–vanadium (3/1) can be compared with other similar intermetallic compounds, such as:
Rhodium–nickel (3/1): This compound has similar catalytic properties but differs in its electronic structure and bonding characteristics.
Rhodium–cobalt (3/1): Known for its magnetic properties, this compound is used in magnetic materials and devices.
Vanadium–titanium (3/1): This compound is studied for its high strength and corrosion resistance, making it suitable for structural applications.
The uniqueness of rhodium–vanadium (3/1) lies in its combination of high catalytic activity, thermal stability, and hardness, which make it a versatile material for various scientific and industrial applications.
Propiedades
Número CAS |
12632-07-4 |
|---|---|
Fórmula molecular |
Rh3V |
Peso molecular |
359.6580 g/mol |
Nombre IUPAC |
rhodium;vanadium |
InChI |
InChI=1S/3Rh.V |
Clave InChI |
ZPUSWSQUOLQCRB-UHFFFAOYSA-N |
SMILES canónico |
[V].[Rh].[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

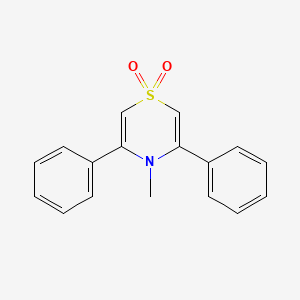
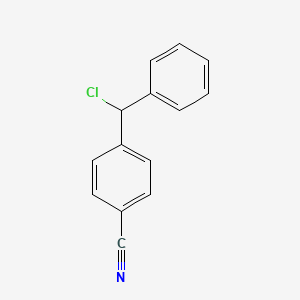

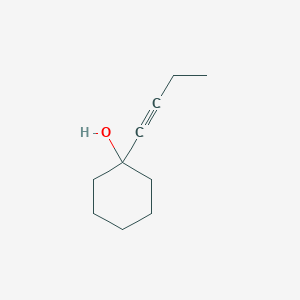

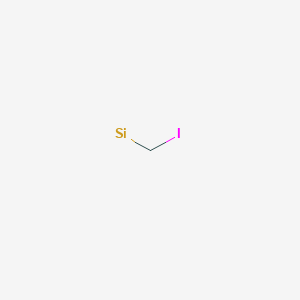

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
